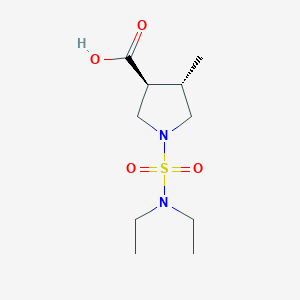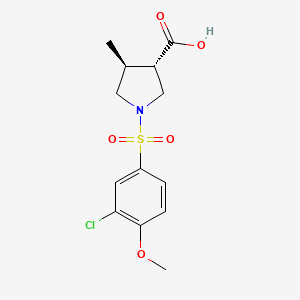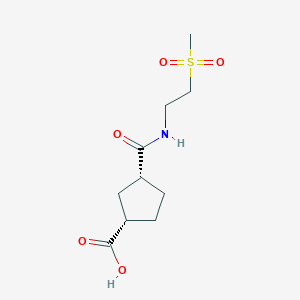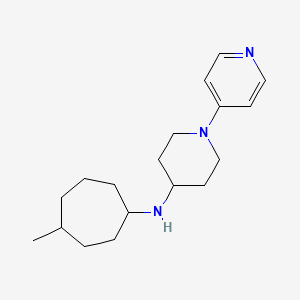![molecular formula C11H21N3O2 B6633131 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications.
Mécanisme D'action
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one works by binding to and activating the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of cytokines, which activate other immune cells and ultimately result in the destruction of cancer cells. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one also inhibits the formation of new blood vessels that feed tumors, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha and TNF-alpha, which play a key role in the immune response to cancer. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one also inhibits the production of angiogenic factors, which are necessary for the formation of new blood vessels that feed tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one is its ability to induce a strong immune response against cancer cells. This makes it a promising candidate for combination therapy with other cancer treatments such as chemotherapy and radiation therapy. However, 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has also been shown to have limited efficacy in some tumor types and can cause side effects such as fever and hypotension.
Orientations Futures
There are several future directions for research on 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one. One area of interest is the development of more potent and selective STING agonists that can overcome the limitations of 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one treatment. Finally, there is interest in combining 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one with other cancer treatments to enhance its anti-tumor effects.
Méthodes De Synthèse
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one can be synthesized using a multi-step process starting with 2,3-dimethyl-2-butene-1,4-diol. The synthesis involves several chemical reactions including oxidation, cyclization, and amidation. The final product is a white powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
Propriétés
IUPAC Name |
1-[2-[(2,3-dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-9-11(2,3-8-16-9)13-5-7-14-6-4-12-10(14)15/h9,13H,3-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWNDFCRBHEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NCCN2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)



![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)

![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
